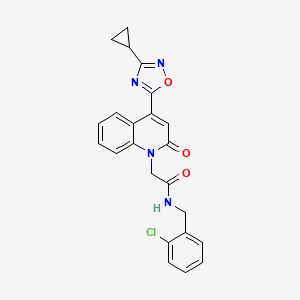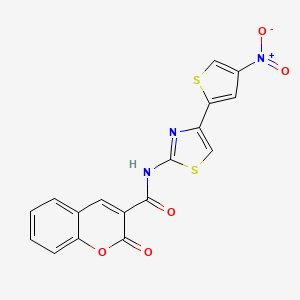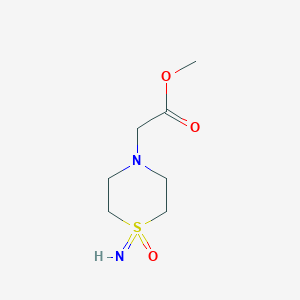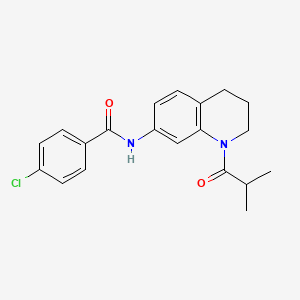![molecular formula C16H15N3O2 B2898288 ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate CAS No. 934140-69-9](/img/structure/B2898288.png)
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate” is a complex organic molecule. It contains a quinoline moiety (a nitrogen-containing aromatic ring), an amino group, a cyano group, and an ethyl ester group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the amino group, the cyano group, and the ethyl ester. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, amino, and ester groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique crystal packing interactions through rare N⋯π and O⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. This compound demonstrates the importance of non-hydrogen bonding interactions in molecular assembly and crystal formation, which could inform the design of new materials with specific properties (Zhang et al., 2011).
Molecular Docking and Biological Potentials
The synthesis and investigation of derivatives related to ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate have shown significant biological potentials. These derivatives have been tested for antioxidant, antiulcer, and anti-inflammatory activities, exhibiting promising results in rats and suggesting potential therapeutic applications. The molecular docking studies also highlighted the compounds' ability to fit within the active sites of enzymes, similar to known drugs, indicating a strong potential for pharmaceutical development (Borik & Hussein, 2021).
Antibacterial and Antimicrobial Properties
Further research into compounds structurally related to ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate has uncovered potential antibacterial and antimicrobial properties. These studies suggest that such compounds can be effective against a variety of bacterial and fungal pathogens, offering a foundation for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Cobalt-Catalyzed Coupling
Research on cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp2 C–H bonds with alkenes presents a method that could be applicable for the synthesis of compounds including ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate. This technique allows for the formation of products under mild conditions, showcasing a versatile approach to synthesizing complex molecules with potential applications in medicinal chemistry and material science (Grigorjeva & Daugulis, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMICIQAXGITO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)
![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2898218.png)


![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)

